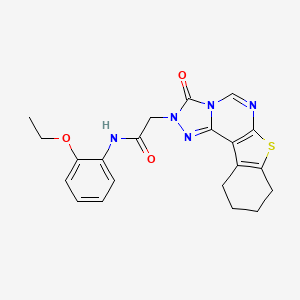

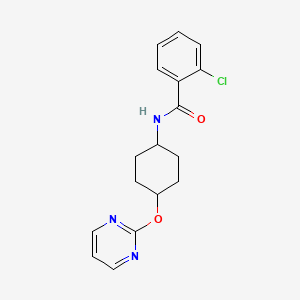

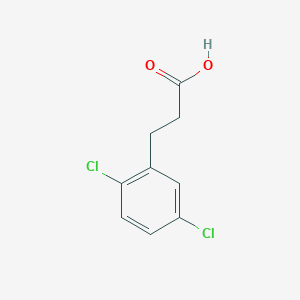

![molecular formula C13H10N4O2S B2641505 N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide CAS No. 1251565-32-8](/img/structure/B2641505.png)

N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry due to its wide range of biological activities . Pyridazine is a heterocyclic compound with two nitrogen atoms in the ring. It’s often used as a building block in pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where the two components (in this case, the benzo[d]thiazol-2-yl and the pyridazine) are joined together . The specifics of the synthesis would depend on the exact substituents and conditions.Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s geometry, connectivity of atoms, and molecular weight .Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its functional groups. For example, the amide group (-CONH2) is often involved in hydrogen bonding, while the aromatic rings can participate in π-π stacking interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings and the amide group could affect its solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds, including variations of benzothiazole, have shown promising results in protecting against steel corrosion through both physical and chemical adsorption mechanisms. The effectiveness of these inhibitors was assessed using techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting their potential in corrosion science and applications in industrial metal preservation (Hu et al., 2016).

Antimicrobial Activity

Another significant area of application for benzothiazole derivatives is in developing antimicrobial agents. These compounds have been evaluated for their potential anti-tubercular activity against Mycobacterium tuberculosis, demonstrating low cytotoxicity and effective inhibition of bacterial growth. Such studies are critical for identifying new chemotypes for treating tuberculosis and other bacterial infections (Pancholia et al., 2016).

Synthesis of Novel Compounds

Benzothiazole derivatives serve as key intermediates in synthesizing a wide range of novel compounds with potential applications in drug development and materials science. For instance, novel synthesis methods have been developed for creating benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrochemical C–H thiolation. This approach offers a metal- and reagent-free pathway to access a variety of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials, thereby underscoring the versatility of benzothiazole derivatives in organic synthesis (Qian et al., 2017).

Antipsychotic Agents

In medicinal chemistry, benzothiazole derivatives have been explored for their potential as antipsychotic agents. By modifying the benzothiazole structure, researchers have synthesized compounds evaluated for their binding to dopamine and serotonin receptors. Such studies are fundamental in the search for new treatments for psychiatric disorders, demonstrating the role of benzothiazole derivatives in developing therapeutic agents (Norman et al., 1996).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Mode of Action

Pharmacokinetics

It is noted that benzothiazole derivatives have shown favourable pharmacokinetic profiles .

Result of Action

tuberculosis , suggesting that they may have bactericidal activity.

Action Environment

It is known that the efficacy of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities

Cellular Effects

Benzothiazole derivatives have shown variable activity against different bacterial strains

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-19-11-7-6-9(16-17-11)12(18)15-13-14-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIQHGVGJYCKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

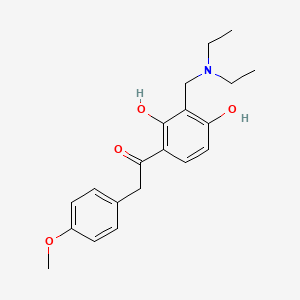

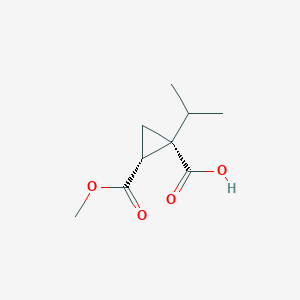

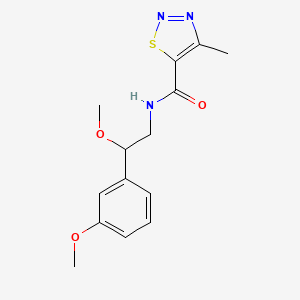

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2641425.png)

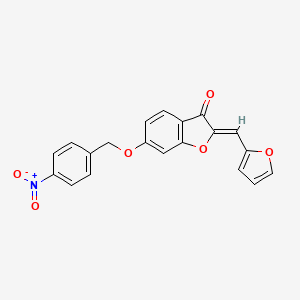

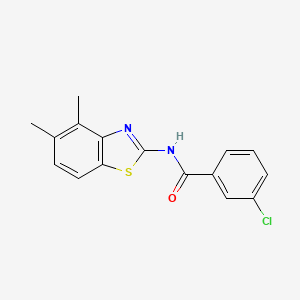

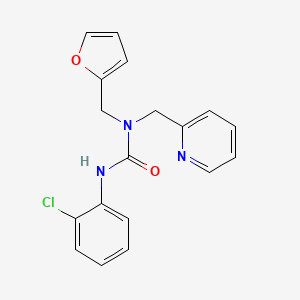

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2641428.png)

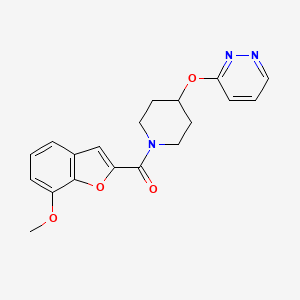

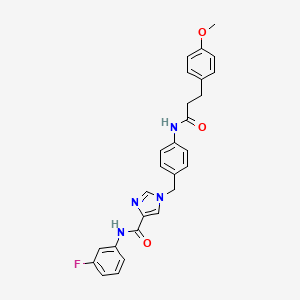

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2641442.png)